(5,6,7,8-Tetrahydro-4H-cycloheptathiazol-2-YL)-methanol
CAS No.: 1211508-40-5
Cat. No.: VC4857725
Molecular Formula: C9H13NOS
Molecular Weight: 183.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211508-40-5 |
|---|---|
| Molecular Formula | C9H13NOS |
| Molecular Weight | 183.27 |
| IUPAC Name | 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanol |
| Standard InChI | InChI=1S/C9H13NOS/c11-6-9-10-7-4-2-1-3-5-8(7)12-9/h11H,1-6H2 |
| Standard InChI Key | BFZRRWYKJHJXJE-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)SC(=N2)CO |
Introduction
5,6,7,8-Tetrahydro-4H-cyclohepta[d]13thiazol-2-amine
This compound shares a similar structural backbone with the target compound but lacks the methanol moiety. It has a molecular formula of C8H12N2S and a molecular weight of approximately 168.26 g/mol .
N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
This compound includes a tetrahydro-cycloheptathiazole unit similar to our target but is more complex, featuring a cyclohexane ring with a carboxamide group and a tetrazole moiety. Its molecular formula is not explicitly mentioned in the search results, but it has a molecular weight of approximately 286.39 g/mol.
Data Table for Related Compounds
Research Findings and Potential Applications
While specific research findings on (5,6,7,8-tetrahydro-4H-cycloheptathiazol-2-YL)-methanol are not available, compounds with similar structures have shown potential in pharmaceutical applications due to their unique structural properties. These compounds can serve as lead molecules for drug development, targeting specific biological pathways or diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume